Product packaging for 3-(Furan-3-ylformamido)propanoic acid(Cat. No.:CAS No. 926213-24-3)

3-(Furan-3-ylformamido)propanoic acid

Cat. No.: B3014625
CAS No.: 926213-24-3
M. Wt: 183.163
InChI Key: TXWJPFJEAUWQDV-UHFFFAOYSA-N
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Description

Contextual Significance of the Furan-3-ylformamido Scaffold in Organic Synthesis and Mechanistic Studies

The furan (B31954) scaffold is a five-membered aromatic heterocycle containing an oxygen atom, which is a common structural motif in a wide array of biologically active compounds. ijabbr.comijabbr.com Furan derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. ijabbr.comijabbr.com The electron-rich nature of the furan ring allows it to participate in various electronic interactions with biological macromolecules. ijabbr.com

The amide linkage in the furan-3-ylformamido scaffold provides structural rigidity and the capacity for hydrogen bonding, which are crucial for molecular recognition and binding to biological targets. The synthesis of furan-carboxamides is an active area of research, with studies exploring their potential as antibiofilm agents and their photochemical properties. nih.govacs.org Mechanistic studies on furan carboxamides have investigated their reactions with reactive oxygen species, which is relevant to understanding their stability and potential mechanisms of action in biological systems. acs.org

Research Aims and Scope for In-depth Studies on 3-(Furan-3-ylformamido)propanoic acid

Given the individual contributions of its constituent parts, in-depth studies on this compound would likely aim to:

Develop efficient and stereoselective synthetic routes to access the compound and its analogs.

Characterize its physicochemical properties, including its solid-state structure, solubility, and stability.

Investigate its potential biological activities, drawing inspiration from the known properties of furan-amides and propanoic acid derivatives. This could include screening for anti-inflammatory, antimicrobial, or anticancer effects.

Explore its utility as a building block in the synthesis of more complex molecules or polymers.

Conduct computational studies to understand its conformational preferences and predict its interactions with biological targets.

The scope of such research would be to establish a foundational understanding of this specific molecule and to identify potential applications in medicinal chemistry or materials science.

Current Gaps and Emerging Opportunities in the Academic Investigation of this compound

A significant gap in the current academic literature is the lack of specific research focused on this compound. While its constituent parts are well-studied, the properties and potential of the integrated molecule remain largely unexplored. This presents a number of emerging opportunities:

Novel Drug Discovery: The unique combination of the furan-amide scaffold with a propanoic acid tail could lead to the discovery of new therapeutic agents with novel mechanisms of action.

Probe for Mechanistic Studies: This compound could serve as a model system to study the interplay between different functional groups in influencing biological activity.

Development of New Synthetic Methodologies: The synthesis of this and related compounds could drive the development of new and efficient synthetic methods.

Materials Science Applications: The ability of the molecule to form hydrogen bonds and its potential for self-assembly could be explored for applications in the development of new materials.

The study of this compound represents a fertile ground for new chemical research, with the potential to contribute to both fundamental understanding and practical applications.

Chemical Compound Data

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound926213-24-3C8H9NO4183.16
(R)-3-Formamido-3-(furan-3-yl)propanoic acid1344932-01-9Not specifiedNot specified
3-(Furan-2-yl)propanoic acid935-13-7C7H8O3140.14

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO4 B3014625 3-(Furan-3-ylformamido)propanoic acid CAS No. 926213-24-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(furan-3-carbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c10-7(11)1-3-9-8(12)6-2-4-13-5-6/h2,4-5H,1,3H2,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWJPFJEAUWQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 3 Furan 3 Ylformamido Propanoic Acid and Its Analogues

Multi-Step Synthetic Sequences and Chemo-Regioselectivity in the Construction of 3-(Furan-3-ylformamido)propanoic acid

Preparation of Functionalized β-Amino Acid Derivatives as Key Intermediates

The cornerstone for the synthesis of this compound is the preparation of its β-amino acid precursor, 3-amino-3-(furan-3-yl)propanoic acid. Various synthetic strategies can be employed to construct this key intermediate, often involving the introduction of the furan-3-yl group and the amino functionality onto a three-carbon backbone.

One plausible approach involves a variation of the Mannich reaction or a Michael addition. For instance, a suitable furan-3-yl precursor, such as furan-3-carbaldehyde, could react with malonic acid and a nitrogen source, like ammonium (B1175870) acetate, in a one-pot reaction to yield the desired β-amino acid. This method is advantageous due to the ready availability of the starting materials and the straightforward nature of the reaction.

Alternatively, a hydroarylation reaction could be employed. This would involve the reaction of a furan (B31954) derivative with a suitable three-carbon alkene bearing a nitrogen functionality, catalyzed by a strong acid. For example, the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been achieved through the reaction of 3-(furan-2-yl)propenoic acids with arenes in the presence of a superacid like triflic acid. A similar strategy could potentially be adapted for the furan-3-yl isomer.

Another synthetic route could start from a pre-functionalized furan. For example, furan-3-yl boronic acid could be coupled with a suitable β-amino acid precursor bearing a leaving group via a Suzuki coupling reaction. This method offers a high degree of control over the substitution pattern.

The subsequent formylation of the amino group of the β-amino acid intermediate to yield the final product, this compound, is typically a straightforward chemical transformation. Common formylating agents include formic acid, often in the presence of a coupling agent, or formamide (B127407). google.com The reaction conditions are generally mild and provide the desired product in good yield.

Table 1: Potential Synthetic Routes to 3-Amino-3-(furan-3-yl)propanoic acid

RouteKey ReactionStarting MaterialsPotential Advantages
1Mannich-type ReactionFuran-3-carbaldehyde, Malonic acid, Ammonium acetateOne-pot synthesis, readily available starting materials.
2Michael AdditionFuran, β-Acroleic acid derivative with a nitrogen nucleophileDirect introduction of the furan moiety.
3HydroarylationFuran, 3-Aminopropenoic acid derivativePotential for acid catalysis.
4Suzuki CouplingFuran-3-boronic acid, β-Amino acid precursor with a leaving groupHigh control over substitution.

Stereocontrolled Synthesis of Chiral this compound Derivatives (If Applicable)

The development of stereocontrolled synthetic methods is crucial for producing enantiomerically pure chiral derivatives of this compound, which is often a prerequisite for pharmacological applications. Asymmetric synthesis of β-amino acids has been an area of intensive research, with several catalytic and stereoselective methods being developed.

One promising approach is the use of chiral catalysts in the key bond-forming reactions. For instance, an asymmetric version of the Mannich reaction could be employed, using a chiral organocatalyst or a chiral metal complex to control the stereochemical outcome of the addition of a nucleophile to an imine derived from furan-3-carbaldehyde.

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be attached to one of the reactants to direct the stereochemical course of the reaction. After the desired stereocenter is established, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Enzymatic resolutions are also a powerful tool for obtaining chiral β-amino acids. A racemic mixture of the β-amino acid intermediate can be treated with a specific enzyme that selectively reacts with one of the enantiomers, allowing for their separation.

For furan-containing β-amino acids, an asymmetric Friedel-Crafts alkylation of a furan with a nitroalkene, catalyzed by a chiral metal complex, has been reported to produce a precursor for β²-amino acids with high enantioselectivity. This methodology could potentially be adapted for the synthesis of chiral 3-amino-3-(furan-3-yl)propanoic acid.

Table 2: Approaches to Stereocontrolled Synthesis

MethodDescriptionKey Features
Asymmetric CatalysisUse of a chiral catalyst (organocatalyst or metal complex) to induce stereoselectivity in a key reaction step (e.g., Mannich reaction).High catalytic turnover, potential for high enantiomeric excess.
Chiral AuxiliariesTemporary attachment of a chiral molecule to a reactant to control the stereochemistry of a reaction.Well-established methodology, often provides high diastereoselectivity.
Enzymatic ResolutionUse of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for their separation.High enantioselectivity, mild reaction conditions.
Asymmetric Friedel-CraftsCatalytic enantioselective addition of a furan to an electrophile to create a chiral center.Potential for direct formation of the furan-containing stereocenter.

Flow Chemistry and Automated Synthesis Platforms for Scalable Production of this compound

The scalable production of fine chemicals and pharmaceuticals is increasingly benefiting from the adoption of modern manufacturing technologies such as flow chemistry and automated synthesis. These platforms offer significant advantages over traditional batch processing, including improved safety, better process control, higher yields, and the potential for on-demand manufacturing.

The synthesis of this compound, particularly the amide bond formation step, is well-suited for implementation in a flow chemistry setup. The reaction of a carboxylic acid with an amine to form an amide can be efficiently carried out in a continuous flow reactor. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and reduced side-product formation. The use of immobilized reagents or catalysts in packed-bed reactors can further simplify the purification process.

Automated synthesis platforms can integrate multiple reaction and purification steps into a seamless workflow. For the synthesis of this compound, an automated system could be designed to perform the synthesis of the β-amino acid intermediate, its subsequent formylation, and the final purification of the product. Solid-phase synthesis (SPS) is a powerful technique that can be integrated into automated platforms, where one of the starting materials is attached to a solid support, and reagents are passed over it in a continuous flow. This approach simplifies purification as excess reagents and byproducts can be easily washed away.

While specific examples of the application of these technologies to the synthesis of this compound are not yet widely reported in the literature, the general principles and methodologies are well-established for the synthesis of amides and other small molecules. The adaptation of these advanced manufacturing techniques would be a logical step towards the efficient and scalable production of this compound.

Table 3: Advantages of Flow Chemistry and Automated Synthesis

TechnologyKey AdvantagesRelevance to this compound Synthesis
Flow ChemistryEnhanced heat and mass transfer, improved safety for hazardous reactions, precise control over reaction parameters, potential for higher yields and purity, ease of scalability.Efficient amide bond formation, potential for improved control over exothermic reactions, simplified scale-up of production.
Automated SynthesisHigh-throughput synthesis of analogues, reduced manual labor, improved reproducibility, integration of reaction and purification steps, on-demand production.Rapid synthesis of a library of analogues for structure-activity relationship studies, standardized and reproducible production process.

Advanced Spectroscopic and Crystallographic Elucidation of 3 Furan 3 Ylformamido Propanoic Acid Structure

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (Theoretical)

NMR spectroscopy would be the primary method for elucidating the solution-state structure of 3-(Furan-3-ylformamido)propanoic acid.

High-Resolution ¹H and ¹³C NMR Chemical Shift Analysis and Coupling Constant Interpretation (Predicted)

In a typical deuterated solvent like DMSO-d₆ or CDCl₃, the ¹H NMR spectrum would be expected to show distinct signals for each proton. The furan (B31954) ring protons would appear in the aromatic region, typically between 6.0 and 8.0 ppm. The proton at the C2 position of the furan ring would likely be the most deshielded. The protons of the propanoic acid backbone would appear more upfield. The acidic proton of the carboxyl group would be a broad singlet, highly deshielded (typically >10 ppm).

The ¹³C NMR spectrum would show eight distinct carbon signals. The carbonyl carbons of the amide and carboxylic acid would be the most downfield, expected in the 165-185 ppm range. The four carbons of the furan ring would resonate in the aromatic region (approx. 110-150 ppm), while the aliphatic carbons of the propanoic acid chain would be the most upfield.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is a theoretical prediction based on general chemical shift ranges and does not represent experimental data.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Furan C2-H ~7.5 - 8.0 ~140 - 145
Furan C4-H ~6.5 - 7.0 ~110 - 115
Furan C5-H ~7.4 - 7.8 ~140 - 145
Furan C3 - ~120 - 125
Amide N-H ~8.0 - 8.5 (broad) -
Propanoic Cα-H₂ ~2.5 - 2.8 ~35 - 40
Propanoic Cβ-H ~4.5 - 5.0 ~45 - 50
Carboxyl COOH >10 (broad) ~170 - 175

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Spatial Proximity (Theoretical)

To confirm the structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, for instance, confirming the connectivity between the Cα-H₂ and Cβ-H protons of the propanoic acid moiety.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons. This would be crucial for connecting the furan ring to the propanoic acid backbone and linking the formyl proton to the amide nitrogen.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, helping to define the molecule's preferred conformation in solution.

Solid-State NMR Spectroscopy for Investigating Polymorphism and Amorphous Forms (Theoretical)

Solid-State NMR (ssNMR) could be employed to study the compound in its solid form. This technique is particularly useful for identifying the presence of different crystalline forms (polymorphs) or amorphous content, which can have different physical properties. Cross-Polarization Magic Angle Spinning (CPMAS) experiments would provide ¹³C spectra of the solid material, where peak multiplicities or chemical shifts could indicate different molecular packing arrangements.

Vibrational Spectroscopy (FT-IR and Raman) for Detailed Functional Group Analysis and Intermolecular Interactions (Theoretical)

FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule's functional groups.

Carboxylic Acid Group: A very broad O-H stretching band would be expected in the FT-IR spectrum, typically from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers formed by carboxylic acids. The C=O stretch of the carboxylic acid would appear as a strong band around 1700-1725 cm⁻¹.

Amide Group: A sharp N-H stretching vibration would be expected around 3300 cm⁻¹. The amide I band (primarily C=O stretch) would appear as a very intense absorption around 1650 cm⁻¹, while the amide II band (N-H bend and C-N stretch) would be found near 1550 cm⁻¹.

Furan Ring: C-H stretching vibrations for the aromatic ring would appear just above 3000 cm⁻¹. Characteristic ring stretching vibrations (C=C and C-O) would be observed in the 1400-1600 cm⁻¹ region.

Raman spectroscopy would be particularly sensitive to the vibrations of the furan ring and less sensitive to the highly polar O-H and C=O bonds, providing complementary information to the FT-IR spectrum.

Table 2. Predicted FT-IR Absorption Bands for this compound This table is a theoretical prediction and does not represent experimental data.

Wavenumber (cm⁻¹) Functional Group Vibration Type
3300 N-H (Amide) Stretch
3300 - 2500 O-H (Carboxylic Acid) Stretch (Broad)
>3000 C-H (Furan) Stretch
<3000 C-H (Aliphatic) Stretch
1725 - 1700 C=O (Carboxylic Acid) Stretch
~1650 C=O (Amide I) Stretch

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis (Theoretical)

HRMS would be used to determine the exact mass of the molecular ion, allowing for the unambiguous confirmation of the elemental formula, C₈H₉NO₄. The expected monoisotopic mass is 183.0532 Da.

The fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways would likely involve:

Loss of the carboxylic acid group (-COOH, 45 Da).

Cleavage of the amide bond.

Fragmentation of the propanoic acid chain.

Opening or fragmentation of the furan ring. The base peak could potentially be an acylium ion formed from the cleavage of the C-N amide bond.

X-ray Crystallography for Definitive Solid-State Structure Determination (Theoretical)

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the definitive, unambiguous three-dimensional structure of the molecule in the solid state. This technique would determine precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding between the carboxylic acid and amide groups, that dictate the crystal packing arrangement. This would confirm the molecular connectivity and provide insight into the supramolecular structure.

Analysis of Crystal System, Space Group, and Unit Cell Parameters

A search for the single-crystal X-ray diffraction data of this compound yielded no results. Therefore, the fundamental crystallographic parameters—including the crystal system (e.g., monoclinic, orthorhombic), the space group (which describes the symmetry of the crystal), and the unit cell dimensions (a, b, c, α, β, γ)—remain undetermined. This foundational data is a prerequisite for any detailed structural analysis.

Detailed Investigation of Molecular Conformation and Torsion Angles

Without crystallographic data, a definitive, experimentally-derived description of the molecule's conformation in the solid state is not possible. Key structural features, such as the planarity of the furan and formamido groups, the orientation of the propanoic acid chain relative to the furan ring, and the specific torsion angles that define the three-dimensional shape of the molecule, are unknown.

Characterization of Hydrogen Bonding Networks and Crystal Packing Motifs

The analysis of intermolecular interactions, particularly the hydrogen bonding networks that dictate how molecules are arranged in the crystal lattice, is entirely dependent on a solved crystal structure. The identification of hydrogen bond donors (such as the carboxylic acid -OH and the amide N-H) and acceptors (the carbonyl oxygens and the furan oxygen) and the resulting packing motifs (e.g., chains, sheets, or more complex three-dimensional networks) cannot be performed without experimental coordinates for the atoms within the unit cell.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment of Chiral Analogues of this compound

An extensive search for studies utilizing chiroptical spectroscopy, such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD), on chiral analogues of this compound did not identify any relevant publications. Such studies are essential for determining the absolute configuration (R or S) of chiral centers by comparing experimental spectra to theoretical calculations. The absence of this research indicates that this method has not been applied or reported for this specific class of compounds.

Computational Chemistry and Theoretical Investigations of 3 Furan 3 Ylformamido Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Energetic Landscapes

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the electronic distribution and energy landscape of 3-(Furan-3-ylformamido)propanoic acid.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can predict the most stable three-dimensional arrangements of the atoms, known as conformations. The molecule's flexibility, arising from rotatable bonds in the propanoic acid chain and the formamido group, leads to various possible conformers. DFT studies can map the potential energy surface to identify the lowest energy (and thus most populated) conformers.

Furthermore, DFT is instrumental in studying tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. For this compound, potential tautomers could involve the amide and carboxylic acid groups. DFT calculations can determine the relative energies of these tautomers, indicating which form is more stable under different conditions. While specific DFT studies on this compound are not widely published, research on related furan (B31954) derivatives has demonstrated that protonation at the furan oxygen can enhance electrophilicity, a factor that would be critical in assessing tautomeric equilibria and reactivity. vulcanchem.com

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the furan ring, with its π-electron system, significantly influences the HOMO and LUMO energy levels. DFT calculations on similar furan-containing compounds have shown that substituents on the furan ring can modulate the HOMO-LUMO gap, thereby tuning the molecule's reactivity. nih.gov For instance, studies on 3-(furan-2-yl)propenoic acids reveal that the distribution and energy of these frontier orbitals are key to understanding their reactions. mdpi.comresearchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies

Property Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.2
HOMO-LUMO Gap 5.3

Note: These are representative values to illustrate the concept and are not from specific experimental or computational results for this compound.

Molecular Dynamics (MD) Simulations for Exploring Conformational Dynamics and Solution Behavior

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics. For this compound, MD simulations can reveal how the molecule changes its conformation in a solvent, providing a dynamic picture of its flexibility.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) via Computational Methods for Comparison with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data to confirm their structure.

NMR Spectroscopy: Computational methods can predict the chemical shifts of ¹H and ¹³C nuclei. These predictions are based on calculating the magnetic shielding around each nucleus. For this compound, this would involve predicting the shifts for the protons and carbons of the furan ring, the propanoic acid chain, and the formamido group. This is particularly valuable for assigning complex spectra and verifying the correct isomer and conformation of a synthesized compound. mdpi.com

IR Spectroscopy: Infrared (IR) spectroscopy measures the vibrations of a molecule's chemical bonds. Computational methods can calculate these vibrational frequencies, which correspond to the peaks in an IR spectrum. For the target molecule, this would help in identifying characteristic vibrational modes, such as the C=O stretching of the carboxylic acid and amide groups, and the N-H bending of the amide. mdpi.com

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Computational methods, such as Time-Dependent DFT (TD-DFT), can predict the wavelengths at which a molecule will absorb light, corresponding to the excitation of electrons from occupied to unoccupied orbitals.

Table 2: Computationally Predicted vs. Experimental Spectroscopic Data for a Related Furan Derivative

Spectroscopic Data Predicted Value Experimental Value
¹H NMR (furan proton, ppm) 7.4 7.5
¹³C NMR (carbonyl carbon, ppm) 170 172.6
IR (C=O stretch, cm⁻¹) 1710 1699

Note: This table presents hypothetical data for illustrative purposes, drawing on typical accuracies of computational predictions for similar organic molecules. mdpi.com

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry is an invaluable tool for investigating the step-by-step process of chemical reactions, known as the reaction mechanism. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most likely pathway for a reaction.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches for Mechanistic Insights into Biological Interactions

In the context of drug discovery, computational methods play a pivotal role in designing and identifying new therapeutic agents. Both Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) are powerful strategies. nih.govslideshare.net

Structure-Based Drug Design (SBDD): This approach relies on the three-dimensional structure of a biological target, such as a protein or enzyme. nih.gov If the structure of a target is known, molecular docking simulations can be used to predict how this compound or its derivatives might bind to the target's active site. These simulations can provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. This information can guide the modification of the molecule to improve its potency and selectivity.

Ligand-Based Drug Design (LBDD): When the structure of the biological target is unknown, LBDD methods can be employed. nih.gov These approaches use the information from a set of molecules that are known to be active against the target. Techniques like quantitative structure-activity relationship (QSAR) and pharmacophore modeling can identify the key chemical features that are essential for biological activity. researchgate.net A pharmacophore model for a series of furan derivatives could, for instance, highlight the importance of the furan oxygen as a hydrogen bond acceptor and the carboxylic acid as a hydrogen bond donor for binding to a particular receptor.

Chemical Reactivity and Mechanistic Pathways of 3 Furan 3 Ylformamido Propanoic Acid

Reactions Involving the Carboxylic Acid Functionality of 3-(Furan-3-ylformamido)propanoic acid

The terminal carboxylic acid group is a primary site for transformations, allowing for the synthesis of a variety of derivatives.

Esterification and Amidation Reactions for Derivatization

The carboxylic acid moiety of this compound can be readily converted into esters and amides, which are common strategies for modifying the compound's physicochemical properties.

Esterification: In the presence of an alcohol and an acid catalyst, such as sulfuric acid, this compound is expected to undergo Fischer esterification. google.compearson.com This equilibrium-controlled reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Subsequent nucleophilic attack by the alcohol leads to the formation of a tetrahedral intermediate, which then eliminates water to yield the corresponding ester. pearson.com The use of a large excess of the alcohol or the removal of water can drive the equilibrium towards the product. google.com For amino acid derivatives, enzymatic methods using proteases like alcalase can also achieve selective esterification under mild conditions. researchgate.net

Amidation: The carboxylic acid can also be activated to form amides. This typically involves the use of coupling reagents to convert the hydroxyl group of the carboxylic acid into a better leaving group. Common coupling agents include carbodiimides (like DCC or EDC), or the formation of an acyl chloride followed by reaction with an amine. organic-chemistry.org For N-protected amino acids, amidation can proceed via mixed carbonic carboxylic anhydrides in aqueous organic solvents. researchgate.net

Table 1: Representative Conditions for Esterification and Amidation This table presents illustrative reaction conditions based on general procedures for similar compounds, as specific data for this compound is not readily available in the literature.

TransformationReagentsCatalyst/Coupling AgentSolventTemperature (°C)
Esterification (Methyl Ester) Methanol (B129727)H₂SO₄ (catalytic)Methanol (excess)Reflux
Esterification (Benzyl Ester) Benzyl alcoholAlcalasetert-Butyl alcohol50
Amidation (with Aniline) AnilineDCC/DMAPDichloromethane0 to RT
Amidation (with Glycine (B1666218) Methyl Ester) Glycine methyl ester, Et₃NIsobutyl chloroformateTetrahydrofuran (B95107)/Water-15 to RT

Decarboxylation Pathways and Mechanism Studies

While simple aliphatic carboxylic acids are generally stable to heat, the presence of the furan (B31954) ring may influence the decarboxylation of this compound. The decarboxylation of furan-carboxylic acids is a known transformation, often requiring elevated temperatures. For instance, furantetracarboxylic acid can be progressively decarboxylated to yield simpler furoic acids. uni.edu The thermal decarboxylation of 2-furoic acid to furan is reported to be activated at temperatures around 140-160°C. researchgate.net

The mechanism of decarboxylation for this compound would likely proceed through a protonated intermediate, leading to the elimination of carbon dioxide. The stability of the resulting carbanion or carbocation at the beta-position, influenced by the adjacent formamido and furan groups, would be a key factor in the reaction's feasibility and the conditions required.

Transformations of the Amide Linkage in this compound

The amide bond, while generally stable, can undergo several important transformations.

Hydrolysis Kinetics and Mechanistic Investigation (Acidic, Basic, Enzymatic)

The formamide (B127407) linkage in the molecule is susceptible to hydrolysis under acidic, basic, or enzymatic conditions to yield furan-3-yl-β-alanine and formic acid.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to release the amine and a carboxylate salt.

Neutral Hydrolysis: The uncatalyzed hydrolysis of formamide in water is extremely slow at room temperature, with a half-life estimated to be around 200 years at pH 7. researchgate.net

Kinetic studies on formamide itself have provided activation parameters for both acidic and basic hydrolysis. For the acid-catalyzed reaction, ΔH‡ is approximately 17.0 kcal/mol, while for the base-catalyzed reaction, it is about 17.9 kcal/mol. cdnsciencepub.com The hydrolysis of this compound would be expected to follow similar mechanistic pathways, with the reaction rates influenced by the steric and electronic effects of the substituents.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the amide linkage can also serve as a nucleophile in alkylation and acylation reactions, although it is less reactive than an amine nitrogen.

N-Alkylation: This transformation typically requires strong bases to deprotonate the amide, generating a more nucleophilic amidate anion, which can then react with an alkyl halide. wikipedia.org Alternatively, acid-catalyzed N-alkylation with alcohols can occur if the alcohol can form a stabilized carbocation. flvc.org

N-Acylation: The introduction of a second acyl group to form an imide can be achieved using highly reactive acylating agents like acyl chlorides or anhydrides, often in the presence of a base. semanticscholar.orgtandfonline.com Internal catalysis, where a nearby functional group facilitates the reaction, can also promote N-acylation under milder conditions. semanticscholar.org

Table 2: Potential N-Alkylation and N-Acylation Reactions This table provides hypothetical examples of N-alkylation and N-acylation based on general methodologies, as specific data for the target compound is not available.

ReactionReagentBase/CatalystSolvent
N-Methylation Methyl iodideSodium hydride (NaH)Tetrahydrofuran (THF)
N-Benzylation Benzyl bromidePotassium carbonate (K₂CO₃)Dimethylformamide (DMF)
N-Acetylation Acetyl chloridePyridineDichloromethane (DCM)
N-Benzoylation Benzoyl anhydride4-Dimethylaminopyridine (DMAP)Acetonitrile

Reactivity of the Furan Ring System within this compound

The furan ring is an electron-rich aromatic system and is more reactive towards electrophilic substitution than benzene (B151609). matanginicollege.ac.in Electrophilic attack on an unsubstituted furan preferentially occurs at the 2- and 5-positions due to the greater resonance stabilization of the resulting carbocation intermediate. pearson.comquora.com

In this compound, the substituent is at the 3-position. The directing effect of this substituent will determine the regioselectivity of further electrophilic substitutions. The formamidopropanoic acid group is likely to be an ortho-, para-directing deactivator or a weak activator, suggesting that incoming electrophiles would preferentially attack the 2- and 5-positions of the furan ring. Common electrophilic substitution reactions for furans include:

Nitration: Typically carried out with milder reagents like acetyl nitrate (B79036) to avoid ring degradation. youtube.com

Halogenation: Bromination and chlorination can proceed readily, often without a Lewis acid catalyst.

Friedel-Crafts Acylation: Can be achieved using acyl chlorides or anhydrides, though milder conditions than those used for benzene are generally required to prevent polymerization. youtube.com

The specific conditions for these reactions would need to be carefully optimized to account for the presence of the other functional groups in the molecule, which could also react under the conditions of electrophilic substitution.

Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity

Furan is known to be significantly more reactive than benzene towards electrophilic aromatic substitution (EAS), a consequence of the electron-donating nature of the oxygen heteroatom which increases the electron density of the ring. nih.gov This high reactivity often necessitates the use of mild reagents and conditions to avoid polymerization or ring-opening. nih.gov In unsubstituted furan, electrophilic attack preferentially occurs at the C2 and C5 positions, as the carbocation intermediates formed are better stabilized by resonance. nih.gov

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reaction TypeReagent/ConditionsMajor Product(s)Minor Product(s)
Nitration Acetyl nitrate (mild)2-Nitro-3-(furan-3-ylformamido)propanoic acid5-Nitro-3-(furan-3-ylformamido)propanoic acid
Halogenation NBS or NCS at low temp.2-Halo-3-(furan-3-ylformamido)propanoic acid5-Halo-3-(furan-3-ylformamido)propanoic acid
Sulfonation SO₃/pyridine complex2-Sulfonyl-3-(furan-3-ylformamido)propanoic acid5-Sulfonyl-3-(furan-3-ylformamido)propanoic acid
Acylation Acetic anhydride/SnCl₄2-Acetyl-3-(furan-3-ylformamido)propanoic acid5-Acetyl-3-(furan-3-ylformamido)propanoic acid

This table is predictive and based on established principles of electrophilic substitution on substituted furans.

Cycloaddition Reactions (e.g., Diels-Alder)

The furan ring can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. nih.gov However, the aromatic character of furan makes it a less reactive diene compared to non-aromatic counterparts, and the cycloaddition is often reversible. nih.gov The reactivity of the furan ring in Diels-Alder reactions is highly sensitive to the electronic nature of its substituents.

The presence of the electron-withdrawing 3-(formamidopropanoic acid) group is expected to decrease the Highest Occupied Molecular Orbital (HOMO) energy of the furan ring, thereby reducing its reactivity as a diene in normal-electron-demand Diels-Alder reactions with electron-deficient dienophiles. wikipedia.org This deactivating effect can sometimes be overcome by using high pressure, Lewis acid catalysis, or highly reactive dienophiles. nih.gov

The regioselectivity of the Diels-Alder reaction with unsymmetrical 3-substituted furans can be complex. The substituent at the 3-position can influence the facial selectivity of the dienophile's approach, leading to a mixture of endo and exo products. The nature of the dienophile and the reaction conditions also play a significant role in determining the stereochemical outcome.

Oxidative and Reductive Transformations of the Furan Moiety

The furan ring is susceptible to both oxidative and reductive transformations. The presence of the amide and carboxylic acid functionalities in this compound introduces the possibility of chemoselective reactions.

Oxidative Transformations: The furan ring is sensitive to various oxidizing agents, and oxidation often leads to ring-opening products. acs.org Common outcomes include the formation of enediones or their derivatives. For example, treatment of furans with reagents like meta-chloroperbenzoic acid (m-CPBA) or bromine in methanol can lead to the formation of 2,5-dimethoxy-2,5-dihydrofurans, which can be further converted to 1,4-dicarbonyl compounds. The electron-withdrawing nature of the substituent at the 3-position may offer some stabilization to the furan ring against oxidation compared to electron-rich furans. However, strong oxidizing conditions are likely to degrade the furan ring.

Reductive Transformations: Catalytic hydrogenation of the furan ring leads to the formation of the corresponding tetrahydrofuran. This is a common and synthetically useful transformation. acs.org The hydrogenation of substituted furans can lead to diastereomeric products, and the stereochemical outcome can sometimes be controlled by the choice of catalyst and reaction conditions. For this compound, catalytic hydrogenation would be expected to reduce the furan ring to a tetrahydrofuran ring. The amide and carboxylic acid groups are generally stable under typical catalytic hydrogenation conditions used for furan reduction (e.g., Pd/C, Rh/C, Ru/C). However, more forcing conditions could potentially lead to the reduction of the carboxylic acid. The selective reduction of the furan ring in the presence of other reducible functional groups is a key consideration.

Photochemical and Electrochemical Reactivity of this compound

Electrochemical Reactivity: The electrochemical behavior of furan derivatives has been investigated, with oxidation being the more commonly studied process. The furan ring can be electrochemically oxidized, and the potential at which this occurs is dependent on the substituents on the ring. Electron-donating groups lower the oxidation potential, while electron-withdrawing groups, such as the one present in this compound, would be expected to increase the oxidation potential, making the compound more resistant to electrochemical oxidation. nih.gov The electrochemical oxidation of the furan ring in this molecule would likely have to compete with the oxidation of the carboxylic acid group at higher potentials. The electrochemical reduction of the furan ring is also possible, typically requiring more negative potentials.

Catalytic Conversions and Asymmetric Synthesis Leveraging the this compound Scaffold

The this compound scaffold presents several opportunities for catalytic conversions and asymmetric synthesis, although specific examples in the literature are limited.

Catalytic Conversions: The furan ring can be a versatile platform for various catalytic cross-coupling reactions. For instance, after conversion of a C-H bond to a C-halogen or C-metal bond, Suzuki, Stille, or Heck couplings could be employed to introduce new carbon-carbon bonds at the 2 or 5 positions of the furan ring. nih.govdicp.ac.cn The amide and carboxylic acid functionalities would need to be compatible with the chosen reaction conditions. Catalytic hydrogenation of the furan ring, as mentioned earlier, is a key transformation to produce chiral tetrahydrofuran derivatives.

Asymmetric Synthesis: The propanoic acid side chain of this compound contains a pro-chiral center at the carbon bearing the furan-3-ylformamido group. Asymmetric synthesis methodologies could be developed to introduce chirality at this position. For example, asymmetric hydrogenation of a corresponding unsaturated precursor could establish a chiral center in the side chain.

Furthermore, the furan ring itself can be a substrate for asymmetric catalysis. The asymmetric hydrogenation of substituted furans to chiral tetrahydrofurans is a notable example. Iridium and ruthenium-based catalysts with chiral ligands have been successfully employed for the enantioselective hydrogenation of 2- and 3-substituted furans. nih.gov This approach could be applied to this compound to generate chiral tetrahydrofuran derivatives with high enantiomeric excess.

Table 2: Potential Asymmetric Catalytic Transformations of this compound Derivatives

Reaction TypeCatalyst SystemPotential Chiral Product
Asymmetric Hydrogenation of Furan Ring Chiral Iridium or Ruthenium complexes(R/S)-3-(Tetrahydrofuran-3-ylformamido)propanoic acid
Asymmetric Friedel-Crafts Alkylation Chiral Lewis AcidChiral 2- or 5-alkylated furan derivatives
Asymmetric Cycloaddition Chiral Lewis AcidChiral Diels-Alder adducts

This table presents potential applications of asymmetric catalysis to the target scaffold based on known reactions of related furan derivatives.

Mechanistic Aspects of Biological Interactions of 3 Furan 3 Ylformamido Propanoic Acid and Its Derivatives

In Vitro Studies on Enzyme Modulation and Mechanistic Characterization

The furan-carboxamide scaffold is a versatile structure that has been shown to interact with various enzymes, leading to modulation of their activity. These interactions can range from direct inhibition to more complex allosteric regulation.

Reversible and Irreversible Enzyme Inhibition Kinetics and Mechanism

While specific kinetic studies detailing reversible or irreversible enzyme inhibition by 3-(furan-3-ylformamido)propanoic acid are not extensively documented, research on related furan-2-carboxamides provides evidence of enzyme modulation. For instance, certain derivatives have been shown to reduce the activity of virulence factors in Pseudomonas aeruginosa, such as proteases. nih.gov This suggests an inhibitory action on these enzymes. The reduction in protease activity by carboxamides 4b and 7e (18% and 16%, respectively) points to a direct or indirect enzymatic interaction that disrupts the quorum-sensing pathways crucial for bacterial communication and virulence. nih.gov The precise mechanism, whether through competitive, non-competitive, or other forms of inhibition, remains a subject for more detailed kinetic analysis.

Allosteric Modulation and Binding Site Characterization

Derivatives containing the furan (B31954) moiety have been identified as potent allosteric modulators of G protein-coupled receptors (GPCRs). nih.gov Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site (the binding site of the endogenous ligand). nih.gov This binding induces a conformational change that can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the receptor's response to its natural ligand. nih.govrsc.org

A notable example is the derivative 4-(furan-2-yl)-2-methyl-5-oxo-N-(o-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide , which acts as a selective and moderately potent positive allosteric modulator and agonist (PAM-agonist) of the free fatty acid 3 (FFA3) receptor. nih.govresearchgate.net Studies on a series of related hexahydroquinolone-3-carboxamides showed that even modest chemical alterations could convert a compound from a PAM into a NAM or an inactive molecule. nih.gov This highlights the sensitivity of the allosteric binding site to the ligand's structure. This complex pharmacology, where some analogs display a mix of positive binding cooperativity and negative effects on the maximal signaling response, underscores the nuanced nature of allosteric modulation by this class of compounds. nih.govresearchgate.net

Receptor Binding Assays and Ligand-Receptor Interaction Mechanisms

The interaction of furan-based propanoic acid derivatives with cellular receptors is a key aspect of their biological activity. Receptor binding assays have been instrumental in defining the affinity, selectivity, and mode of action for these compounds at a molecular level.

Affinity and Selectivity Profiling at a Molecular Level

A series of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivatives has been extensively studied as agonists at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate (B1630785) receptor in the central nervous system. nih.gov These analogs exhibit a remarkable degree of variation in potency and efficacy among the different NMDA receptor subtypes (GluN1/2A-D), which is dependent on the specific GluN2 subunit present. nih.govfrontiersin.org

For example, compound 8p was identified as a potent partial agonist highly selective for the GluN1/2C subtype, with an EC₅₀ of 0.074 μM and virtually no activity at GluN1/2A, GluN1/2B, and GluN1/2D subtypes. nih.gov In contrast, compounds 8h and 8q demonstrated potent agonist activity across multiple subtypes (GluN1/2A, GluN1/2C, and GluN1/2D). nih.gov This differential activity highlights how subtle structural changes on the furan-carboxamide scaffold can precisely tune the affinity and selectivity for specific receptor subtypes. Molecular docking studies suggest that these compounds bind at the GluN1 subunit, and their selectivity is influenced by interactions with non-conserved residues in the various GluN2 subunits. nih.gov

Agonist Activity of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid Derivatives at NMDA Receptor Subtypes nih.gov
CompoundGluN1/2A (EC₅₀, μM)GluN1/2B (EC₅₀, μM)GluN1/2C (EC₅₀, μM)GluN1/2D (EC₅₀, μM)
8d0.13NR0.040>30
8h0.053>1000.0240.027
8p>10>100.074>10
8q0.088>300.0270.057
NR: No Response at tested concentrations.

Investigation of Binding Modes via Biophysical Techniques (e.g., SPR, ITC)

Biophysical techniques are essential for a detailed understanding of the thermodynamics and kinetics of ligand-receptor interactions. While specific studies employing Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for this compound are not available, these methods are standard for characterizing such interactions. nih.govmalvernpanalytical.com

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the association and dissociation rates of ligands binding to immobilized receptors in real-time. nih.gov This method provides kinetic constants (kₐ and kₔ) and the dissociation constant (Kₔ), offering deep insights into the binding dynamics. nih.gov For example, SPR has been successfully used to screen fragment libraries and identify core structures that bind to protein targets, a crucial first step in structure-based drug design. acs.org

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. malvernpanalytical.com A single ITC experiment can determine the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. malvernpanalytical.com This complete thermodynamic profile is invaluable for understanding the driving forces behind the binding event. nih.gov

These techniques could be powerfully applied to characterize the binding of this compound derivatives to their enzymatic or receptor targets, providing a quantitative basis for their observed biological effects.

Cellular Mechanisms of Action in Model Systems

Furan-based compounds have demonstrated a range of biological effects in cellular models, including antimicrobial, antibiofilm, and cytotoxic activities. These effects are underpinned by specific molecular mechanisms, such as the inhibition of critical cellular pathways or the induction of apoptosis.

Several studies have highlighted the antimicrobial properties of furan-propanoic acid derivatives. ijabbr.com For instance, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown good activity against the yeast-like fungus Candida albicans and are also capable of suppressing the growth of bacteria such as Escherichia coli and Staphylococcus aureus at a concentration of 64 µg/mL. mdpi.comnih.gov The exact mechanism is still under investigation, but for antifungal agents, disruption of cell wall or membrane integrity is a common mode of action. nih.gov

In the context of antibacterial action, furan-2-carboxamide derivatives have been investigated for their ability to inhibit biofilm formation in P. aeruginosa. nih.gov This activity is not due to bactericidal effects but rather to the disruption of the quorum-sensing (QS) system, a cell-to-cell communication network that regulates virulence. nih.gov Molecular docking studies suggest that these compounds may act as antagonists for the LasR receptor, a key transcriptional regulator in the QS pathway. nih.gov By interfering with this signaling cascade, the compounds reduce the production of virulence factors, thereby mitigating pathogenicity. nih.gov

Furthermore, other furan derivatives have been shown to induce apoptosis (programmed cell death) in cancer cell lines. nih.gov For example, certain novel furan-based compounds caused cell cycle arrest at the G2/M phase and induced apoptosis in MCF-7 breast cancer cells. nih.govresearchgate.net The mechanism was traced to the intrinsic mitochondrial pathway, evidenced by an increase in the levels of the pro-apoptotic proteins p53 and Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.govresearchgate.net Furanocoumarin derivatives have also been found to induce apoptosis in human leukemia cells. nih.gov

Antimicrobial Activity of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives mdpi.comnih.gov
MicroorganismObserved EffectConcentration
Candida albicansGood antimicrobial activity64 µg/mL
Escherichia coliSuppression of growth64 µg/mL
Staphylococcus aureusSuppression of growth64 µg/mL

Structure-Activity Relationship (SAR) Studies for Deconvoluting Mechanistic Drivers of Biological Response

While specific structure-activity relationship (SAR) studies for this compound are not extensively available in the public domain, a comprehensive analysis can be extrapolated from research on analogous furan-carboxamides and N-acyl-beta-alanine derivatives. The biological response of this class of molecules is intrinsically linked to the interplay of its three core components: the furan ring, the amide linkage, and the propanoic acid tail. Understanding how modifications to each of these regions influence biological activity is crucial for elucidating the mechanistic drivers of their effects.

The Furan Moiety: The furan ring is a key feature, and its substitution pattern is a critical determinant of biological activity. ijabbr.com The electron-rich nature of the furan ring allows for various interactions with biological targets. ijabbr.com Modifications to this ring can significantly impact efficacy and selectivity. For instance, the introduction of substituents at the C2, C4, and C5 positions of the furan ring can alter its electronic properties and steric profile, thereby influencing its binding affinity to target proteins. It has been observed in other furan-containing compounds that the addition of hydrophobic groups can enhance activity in certain contexts. nih.gov

The Amide Linkage: The amide bond in this compound provides structural rigidity and is a key site for hydrogen bonding interactions. Alterations to this linkage, such as N-methylation, can impact metabolic stability and conformational flexibility, which in turn can affect biological activity. nih.gov The orientation of the amide bond is crucial for presenting the furan and propanoic acid moieties in a manner that is optimal for interaction with a biological target.

The Propanoic Acid Tail: The propanoic acid portion of the molecule, a beta-alanine (B559535) derivative, offers a handle for modifying polarity and pharmacokinetic properties. Esterification of the carboxylic acid, for example, would increase lipophilicity, potentially altering cell membrane permeability. The length and branching of this alkyl chain can also be varied to probe the binding pocket of a target enzyme or receptor.

To systematically investigate the SAR of this compound derivatives, a matrix of compounds with targeted modifications would be synthesized and evaluated. The following interactive table outlines a hypothetical SAR study, illustrating how specific structural changes could be correlated with a hypothetical biological activity (e.g., enzyme inhibition).

DerivativeModificationPredicted Change in ActivityRationale
Parent Compound This compoundBaselineReference compound.
Derivative 1 Methyl group at C5 of the furan ringPotential IncreaseIncreased lipophilicity may enhance binding to a hydrophobic pocket.
Derivative 2 Chlorine at C2 of the furan ringPotential IncreaseElectron-withdrawing group may alter the electronic interaction with the target.
Derivative 3 N-methylation of the amide linkagePotential Decrease/IncreaseMay disrupt a key hydrogen bond, but could increase metabolic stability. nih.gov
Derivative 4 Ethyl ester of the propanoic acidPotential Increase in cell-based assaysIncreased membrane permeability could lead to higher intracellular concentrations.
Derivative 5 Homologation to 4-(Furan-3-ylformamido)butanoic acidPotential DecreaseAltered chain length may lead to a suboptimal fit in the binding site.

Metabolic Stability and In Vitro Biotransformation Pathways (Mechanistic focus on enzymatic breakdown)

The metabolic stability of this compound and its derivatives is a critical factor influencing their in vivo efficacy and duration of action. The biotransformation of this compound is expected to be primarily governed by the enzymatic machinery responsible for the metabolism of furan-containing xenobiotics and amide bonds.

Metabolism of the Furan Ring: The furan moiety is a known substrate for cytochrome P450 (CYP) enzymes. nih.govresearchgate.net The oxidation of the furan ring is a major metabolic pathway that can lead to the formation of reactive intermediates. nih.govresearchgate.net Specifically, CYP-mediated oxidation can generate electrophilic species such as epoxides or cis-enediones. researchgate.net These reactive metabolites can then be conjugated with endogenous nucleophiles like glutathione (B108866) (GSH) for detoxification and excretion. nih.gov The primary P450 enzyme responsible for the initial oxidation of furan is CYP2E1. nih.gov The specific substituents on the furan ring can influence which CYP isoforms are involved and the nature of the resulting metabolites.

Enzymatic Hydrolysis of the Amide Bond: The amide linkage in this compound is susceptible to hydrolysis by amidase and protease enzymes. This enzymatic cleavage would break the molecule into furan-3-carboxylic acid and beta-alanine. The rate of this hydrolysis can be influenced by the steric hindrance around the amide bond and the electronic properties of the furan ring. N-alkylation of the amide, for instance, is a common strategy to increase resistance to enzymatic hydrolysis and thereby improve metabolic stability. nih.gov

In Vitro Biotransformation Studies: To experimentally determine the metabolic fate of this compound, in vitro studies using liver microsomes or hepatocytes are essential. Such studies would allow for the identification of the major metabolites and the enzymes responsible for their formation. A typical in vitro metabolic stability assay would involve incubating the compound with liver microsomes and a NADPH-generating system, followed by analysis of the disappearance of the parent compound over time.

The following interactive table summarizes the expected major metabolic pathways and the enzymes involved in the biotransformation of this compound.

Metabolic PathwayKey EnzymesExpected MetabolitesMechanistic Description
Furan Ring Oxidation Cytochrome P450 (e.g., CYP2E1) nih.govHydroxylated furan derivatives, ring-opened products (e.g., enediones) researchgate.netIntroduction of a hydroxyl group onto the furan ring or cleavage of the ring to form reactive aldehydes.
Glutathione Conjugation Glutathione S-transferases (GSTs)Glutathione conjugates of oxidized furan metabolitesDetoxification pathway where GSH is conjugated to reactive electrophilic metabolites of the furan ring. nih.gov
Amide Bond Hydrolysis Amidases, ProteasesFuran-3-carboxylic acid, Beta-alanineCleavage of the amide bond, breaking the molecule into its constituent carboxylic acid and amino acid.
Carboxylic Acid Conjugation UDP-glucuronosyltransferases (UGTs)Glucuronide conjugate of the propanoic acidPhase II metabolic reaction to increase water solubility for excretion.

Applications of 3 Furan 3 Ylformamido Propanoic Acid As a Versatile Synthetic Building Block and Precursor

Utilization in the Total Synthesis of Complex Natural Products and Bioactive Molecules

The furan (B31954) nucleus is a prevalent scaffold in a multitude of biologically active natural products. ijabbr.com The furan-3-yl moiety within 3-(Furan-3-ylformamido)propanoic acid can serve as a linchpin in the assembly of such complex molecular architectures. One of the key synthetic transformations involving the furan ring is the Diels-Alder reaction, where it can act as a diene. This cycloaddition allows for the rapid construction of intricate bicyclic systems, which are common motifs in natural products. rsc.org For instance, the reaction of the furan ring with various dienophiles can lead to the formation of oxabicyclo[2.2.1]heptene derivatives, versatile intermediates that can be further elaborated into a range of carbocyclic and heterocyclic structures.

Furthermore, the furan ring is amenable to various functionalization reactions, including electrophilic substitution, lithiation followed by reaction with electrophiles, and cross-coupling reactions. These transformations can be employed to introduce additional complexity and functionality, paving the way for the synthesis of highly substituted target molecules. The β-amino acid portion of the molecule also offers a handle for chain elongation and the introduction of stereocenters, which are critical aspects of natural product synthesis.

Table 1: Potential Synthetic Transformations of this compound for Natural Product Synthesis

Reaction TypeReagents and ConditionsPotential Product Class
Diels-Alder ReactionMaleic anhydride, heatOxabicyclo[2.2.1]heptene derivatives
Friedel-Crafts AcylationAcyl chloride, Lewis acidAcylated furan derivatives
Vilsmeier-Haack ReactionPOCl₃, DMFFuran-2-carbaldehydes
Metal-Halogen Exchange and Alkylationn-BuLi, then alkyl halideAlkylated furan derivatives
Peptide CouplingAmino acid ester, coupling agentsDipeptide and polypeptide structures

Incorporation into Peptidomimetics, Oligomers, and Macrocycles for Conformational Studies

β-Amino acids are valuable building blocks for the construction of peptidomimetics and foldamers—oligomers that adopt well-defined secondary structures. mdpi.comnih.gov The incorporation of this compound into peptide chains can induce unique conformational constraints due to the steric bulk and electronic nature of the furan-3-yl side chain. This can lead to the formation of stable helical or sheet-like structures that are resistant to enzymatic degradation, a desirable property for therapeutic peptides. unimi.it

Moreover, the bifunctional nature of this compound, possessing both an amino (after deprotection of the formyl group) and a carboxylic acid functionality, makes it an ideal candidate for the synthesis of macrocycles. Macrocyclization can be achieved through intramolecular amide bond formation, leading to cyclic peptidomimetics with constrained conformations and potentially enhanced biological activity and cell permeability.

Role in the Development of Novel Organic Functional Materials and Polymers

The furan ring is a bio-based building block that has garnered significant interest in the development of sustainable polymers and functional materials. rsc.org this compound can be envisioned as a monomer for the synthesis of novel polyamides. The polymerization could proceed through the condensation of the carboxylic acid group with a suitable diamine, or by first converting the carboxylic acid to a more reactive derivative. The resulting polyamides would feature the furan-3-carboxamide (B1318973) moiety as a repeating unit, which could impart unique thermal and mechanical properties to the material.

The furan ring's ability to participate in reversible Diels-Alder reactions can also be exploited to create self-healing polymers and dynamic materials. For instance, a polymer incorporating the this compound unit could be cross-linked through a Diels-Alder reaction with a bismaleimide. Upon heating, the retro-Diels-Alder reaction would occur, breaking the cross-links and allowing the material to flow and heal cracks. Upon cooling, the cross-links would reform, restoring the material's integrity.

Furthermore, the conjugated nature of the furan ring suggests potential applications in organic electronics. Polymers containing the furan-3-yl moiety could exhibit interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). lbl.gov

Precursor for the Construction of Diverse Heterocyclic Scaffolds and Chemical Libraries

The furan ring in this compound can serve as a template for the synthesis of a wide array of other heterocyclic systems. ijabbr.com For example, treatment with reagents like bromine or NBS can lead to the formation of di- or tetrabromofurans, which are versatile intermediates for cross-coupling reactions. The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine, can be adapted to convert the furan ring into a pyrrole.

Moreover, the furan ring can undergo ring-opening and rearrangement reactions under specific conditions to yield other heterocyclic or carbocyclic structures. This chemical versatility allows for the generation of diverse molecular scaffolds from a single starting material. By coupling these transformations with modifications at the β-amino acid backbone, it is possible to construct large and diverse chemical libraries for high-throughput screening in drug discovery and materials science. mdpi.com

Table 2: Examples of Heterocyclic Scaffolds Potentially Accessible from this compound

Starting MoietyReaction TypeResulting Scaffold
Furan RingPaal-Knorr type reactionPyrrole derivatives
Furan RingRing-opening/rearrangementPyridazinones, cyclopentenones
Furan RingDiels-Alder/aromatizationSubstituted benzene (B151609) derivatives
β-Amino AcidIntramolecular cyclizationβ-Lactams

Derivatization for Bioconjugation and the Design of Molecular Probes for Chemical Biology

The carboxylic acid functionality of this compound provides a convenient handle for bioconjugation. Using standard coupling chemistries, such as carbodiimide-mediated reactions, the molecule can be attached to biomolecules like proteins, peptides, or nucleic acids. This could be useful for introducing a furan moiety as a tag or a label.

The furan ring itself can act as a latent reactive group for covalent modification of biomolecules. Upon oxidation, for instance with singlet oxygen or certain enzymes, the furan ring can be converted into a highly reactive enal, which can then form covalent bonds with nucleophilic residues on proteins, such as lysine (B10760008) or cysteine. researchgate.net This property can be exploited in the design of affinity-based probes or for cross-linking studies to investigate biomolecular interactions.

Furthermore, the furan moiety can be incorporated into fluorescent probes. researchgate.net By attaching a fluorophore to the this compound scaffold, or by designing a system where the furan itself is part of a larger conjugated system, it is possible to create molecular probes whose fluorescence properties are sensitive to their local environment. Such probes are valuable tools for studying biological processes in real-time. The benzofuran (B130515) scaffold, a related structure, has been modulated to optimize optical properties for biological imaging. nih.gov

Emerging Research Directions and Future Perspectives for 3 Furan 3 Ylformamido Propanoic Acid

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Reactivity

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of 3-(Furan-3-ylformamido)propanoic acid by enabling predictive chemistry. rjptonline.orgrsc.org These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal synthesis pathways, and forecast the reactivity of novel compounds. arocjournal.comnih.gov For this compound, ML models could significantly reduce the need for extensive trial-and-error experimentation. arocjournal.com

By training algorithms on existing databases of furan (B31954) and propanoic acid derivative reactions, researchers can develop models to predict key properties and behaviors. For instance, a neural network could be trained to predict the most effective reagents and conditions for synthesizing derivatives of the target molecule. arocjournal.comnih.gov Similarly, ML can assist in retrosynthetic analysis, breaking down the target molecule into simpler, commercially available precursors. nih.gov Reactivity prediction models can identify the most likely sites of reaction on the molecule under various conditions, guiding chemists in designing experiments for functionalization or derivatization. neurips.ccnips.ccmit.edu This data-driven approach accelerates the discovery process, making the exploration of the chemical space around this compound more efficient and resource-friendly. nih.gov

Machine Learning Application Predicted Parameter for this compound Potential Impact
Retrosynthesis PlanningOptimal disconnection points and precursor suggestionsAcceleration of synthesis route design
Reaction Yield PredictionPercentage yield under various catalytic and solvent conditionsOptimization of reaction conditions, minimizing waste
Reactivity MappingIdentification of electrophilic/nucleophilic sites on the furan ring and acid chainGuidance for targeted derivatization and functionalization
Solvent and Catalyst SelectionRecommendation of green solvents and efficient catalystsEnhanced sustainability and efficiency of synthetic processes

Advanced Spectroscopic Techniques for Real-time Monitoring of Reactions Involving this compound

Understanding the kinetics and mechanisms of chemical reactions is fundamental to optimizing synthetic processes. Advanced spectroscopic techniques are emerging as powerful tools for the real-time, in-situ monitoring of reactions. perkinelmer.comrsc.org For transformations involving this compound, techniques like FlowNMR (Flow Nuclear Magnetic Resonance) and in-situ Fourier Transform Infrared (FT-IR) spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products as the reaction progresses. acs.orgrsc.orgresearchgate.net

This capability allows for the precise determination of reaction rates and the identification of transient intermediates that would be missed by conventional offline analysis. iastate.edurptu.denih.govchemrxiv.org By observing the reaction in real-time, chemists can gain deep mechanistic insights, such as identifying the rate-determining step or detecting unexpected side reactions. This detailed understanding is crucial for optimizing reaction conditions to maximize yield and purity, as well as for ensuring the safety and scalability of the process. rsc.org The application of these techniques would transform the study of this compound from static, endpoint analysis to a dynamic, comprehensive understanding of its chemical behavior.

Spectroscopic Technique Data Acquired in Real-Time Application in Studying this compound
In-situ NMR SpectroscopyChanges in chemical shifts and signal intensities of reactants, intermediates, and products.Elucidation of reaction mechanisms, quantitative kinetic analysis.
In-situ FT-IR SpectroscopyVibrational band changes corresponding to specific functional groups (e.g., C=O, N-H).Monitoring the conversion of functional groups, detecting reaction initiation and completion.
Raman SpectroscopyInformation on molecular vibrations, complementary to IR.Studying reactions in aqueous media, monitoring catalyst structure.
UV-Vis SpectroscopyChanges in absorbance related to conjugated systems or colored species.Tracking the formation or consumption of chromophores.

Exploration of Novel Catalytic Systems for Efficient Transformations of the Compound

Catalysis is a cornerstone of modern, sustainable chemistry. Future research on this compound will likely focus on developing novel catalytic systems to facilitate its efficient and selective transformation. Given the structure of the compound, with its furan ring and propanoic acid moiety, a variety of catalytic reactions could be explored, including hydrogenation, oxidation, esterification, and ring-opening reactions. mdpi.comresearchgate.net

Research into heterogeneous catalysts, such as noble metals (e.g., Pd, Pt, Ru) or non-noble metals (e.g., Ni, Co) supported on materials like carbon, zeolites, or metal oxides, could lead to highly reusable and selective systems for modifying the furan ring. frontiersin.orgresearchgate.netacs.org For instance, selective hydrogenation of the furan ring could yield valuable tetrahydrofuran (B95107) derivatives. Furthermore, enzymatic catalysis offers a green alternative, providing high selectivity under mild conditions. acs.org Lipases could be employed for the esterification of the propanoic acid group, while other enzymes could be explored for more complex transformations. The development of acid catalysts, including solid acids like heteropoly acids, could also be crucial for reactions such as esterification or ketonization of the propanoic acid side chain. rsc.orgresearchgate.netresearchgate.net

Catalyst Type Potential Transformation of this compound Advantages
Heterogeneous (e.g., Pd/C, Ru/C)Selective hydrogenation of the furan ring.High activity, reusability, ease of separation.
Homogeneous (e.g., Cobalt complexes)Hydroformylation or carbonylation reactions.High selectivity, mild reaction conditions. rsc.org
Biocatalysts (e.g., Lipases, Oxidases)Enantioselective esterification of the carboxylic acid; oxidation of the furan ring.High selectivity (chemo-, regio-, enantio-), mild conditions, environmentally benign.
Solid Acid Catalysts (e.g., Zeolites)Esterification, dehydration, or ring rearrangement reactions.Reusability, reduced corrosion, potential for shape selectivity. frontiersin.org

Deeper Mechanistic Insights into Undiscovered Biological Activities through High-Throughput Screening and Omics Approaches

The furan scaffold is present in numerous biologically active compounds, suggesting that this compound and its derivatives could possess undiscovered pharmacological properties. ijabbr.comijabbr.comijsrst.com High-Throughput Screening (HTS) provides a powerful platform for rapidly evaluating the biological activity of a compound against a vast array of cellular and molecular targets. nih.gov By screening this molecule against libraries of enzymes, receptors, and cell lines, researchers could identify potential therapeutic applications, such as antibacterial, antifungal, or anticancer activities. nih.gov

Once a biological activity is identified via HTS, "omics" technologies can provide deep mechanistic insights. nih.gov These technologies analyze the global profile of specific types of biological molecules:

Genomics: To identify genetic factors that influence sensitivity to the compound.

Transcriptomics: To measure how the compound alters gene expression (RNA levels) in cells.

Proteomics: To analyze changes in protein levels and modifications, identifying the direct protein targets of the compound.

Metabolomics: To study how the compound affects the metabolic pathways within a cell. humanspecificresearch.orgbiobide.comnih.govresearchgate.net

By integrating data from these omics approaches, a comprehensive picture of the compound's mechanism of action can be constructed, accelerating its potential development as a therapeutic agent. nih.gov

Technology Objective Potential Finding for this compound
High-Throughput Screening (HTS)Identify novel biological activities.Discovery of antimicrobial, anticancer, or enzyme inhibitory properties.
Transcriptomics (RNA-Seq)Analyze changes in gene expression upon treatment.Identification of cellular pathways modulated by the compound.
Proteomics (Mass Spectrometry)Identify protein targets and post-translational modifications.Direct binding targets and downstream protein signaling effects.
Metabolomics (LC-MS, NMR)Profile changes in cellular metabolites.Elucidation of metabolic pathways disrupted or altered by the compound.

Sustainable and Circular Economy Approaches in the Synthesis and Derivatization of this compound

The principles of green chemistry and the circular economy are increasingly guiding chemical research and production. tarosdiscovery.comnih.gov Future work on this compound will likely prioritize sustainable synthetic routes and consider the entire lifecycle of the compound and its derivatives. whiterose.ac.uk This begins with the feedstock; the furan core can be derived from biomass, representing a renewable starting point. rsc.orgfrontiersin.org

Sustainable synthesis strategies would focus on:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Renewable Feedstocks: Utilizing biomass-derived furan and other bio-based reagents.

Green Solvents: Replacing hazardous organic solvents with water, supercritical fluids, or bio-derived solvents.

Catalysis: Employing highly efficient and recyclable catalysts to minimize waste and energy consumption. researchgate.netresearchgate.net

From a circular economy perspective, research would extend to designing derivatives of this compound for specific end-of-life outcomes. researchgate.netchemiehoch3.de This could involve creating polymers that are designed for chemical recycling, where the monomer can be recovered and reused, or designing biodegradable molecules that break down into harmless substances in the environment. This holistic approach ensures that the development of new chemicals is economically viable, environmentally benign, and sustainable in the long term. nih.gov

Principle Application to this compound Lifecycle Example
Green Chemistry Synthesis and DerivatizationUsing a heterogeneous catalyst in an aqueous medium for a key synthetic step.
Renewable Feedstocks Raw Material SourcingSynthesizing the furan precursor from dehydration of C5/C6 sugars from biomass.
Design for Recycling Product End-of-LifeCreating polyester (B1180765) derivatives where the furan-dicarboxylic acid analogue can be chemically recovered.
Biodegradability Product End-of-LifeIncorporating ester linkages that are susceptible to enzymatic degradation in the environment.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Furan-3-ylformamido)propanoic acid, and how can reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous propanoic acid derivatives (e.g., 3-(3-Indolyl)propanoic acid) are synthesized using bromopropanoic acid and heterocyclic amines under basic conditions (e.g., NaH in DMF) . Optimization of temperature (60–80°C) and stoichiometric ratios of reactants can improve regioselectivity and yield. Post-synthesis purification via recrystallization or column chromatography is recommended.

Q. Which analytical techniques are most effective for characterizing this compound and validating its purity?

  • Methodology :

  • NMR Spectroscopy : Confirm structural integrity using 1^1H and 13^{13}C NMR to identify key signals (e.g., furan protons, amide NH, propanoic acid COOH) .
  • LC-MS/MS : Detect molecular ion peaks and fragmentation patterns for mass validation .
  • HPLC : Assess purity using reverse-phase columns with UV detection at 220–280 nm .

Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition studies?

  • Methodology : Use in vitro assays such as:

  • Fluorescence-based assays : Monitor changes in substrate turnover (e.g., NADH depletion) for oxidoreductases .
  • Kinetic analysis : Determine KiK_i values via Lineweaver-Burk plots to assess competitive/non-competitive inhibition .
  • Docking studies : Preliminary computational modeling to identify potential binding sites on target enzymes .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields or undesired byproducts in the preparation of this compound?

  • Methodology :

  • Reagent selection : Replace traditional bases (e.g., NaH) with milder alternatives (e.g., DABCO) to reduce side reactions .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
  • In-situ monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and terminate at optimal conversion .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

  • Methodology :

  • Variable-temperature NMR : Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
  • Isotopic labeling : Use 15^{15}N-labeled analogs to simplify amide proton assignments.
  • Cross-validation : Compare data with computational predictions (DFT) for conformational analysis .

Q. What strategies are recommended for computational modeling of this compound’s interaction with biological targets?

  • Methodology :

  • Molecular dynamics (MD) simulations : Simulate binding trajectories with proteins (e.g., 100 ns runs) using AMBER or GROMACS .
  • Free-energy perturbation (FEP) : Calculate binding affinities for mutagenesis studies.
  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions using Gaussian software .

Q. How can metabolic pathways of this compound be tracked in in vivo models?

  • Methodology :

  • Stable isotope labeling : Adminstrate 13^{13}C-labeled compound to mice and analyze urine via LC-MS/MS for metabolites (e.g., hydroxylated or glucuronidated derivatives) .
  • Tissue homogenate assays : Incubate the compound with liver microsomes to identify phase I/II metabolism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.